molecular formula C12H14ClN B1582031 5-Chloro-1,3,3-trimethyl-2-methyleneindoline CAS No. 6872-17-9

5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Cat. No. B1582031
CAS RN: 6872-17-9
M. Wt: 207.7 g/mol
InChI Key: VDMXGJJMPKAYQP-UHFFFAOYSA-N
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Description

5-Chloro-1,3,3-trimethyl-2-methyleneindoline is a technical grade compound . It undergoes regiospecific 1,3-dipolar cycloaddition reaction with arylnitriloxydes and N-phenylarylnitrilimines .


Synthesis Analysis

The synthesis of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline involves a regiospecific 1,3-dipolar cycloaddition reaction with arylnitriloxydes and N-phenylarylnitrilimines .


Molecular Structure Analysis

The molecular formula of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline is C12H14ClN . The molecular weight is 207.70 .


Chemical Reactions Analysis

5-Chloro-1,3,3-trimethyl-2-methyleneindoline undergoes regiospecific 1,3-dipolar cycloaddition reaction with arylnitriloxydes and N-phenylarylnitrilimines .


Physical And Chemical Properties Analysis

5-Chloro-1,3,3-trimethyl-2-methyleneindoline is a liquid at 20°C . It has a refractive index of 1.594 and a density of 1.083 g/mL at 25°C . The boiling point is 139°C at 11 mmHg .

Scientific Research Applications

Amidomethylation and Bromination

The amidomethylation of Fischer's base, a related compound to 5-Chloro-1,3,3-trimethyl-2-methyleneindoline, has been studied for the preparation of polymethine dyes. These dyes, especially those containing bromine atoms, impart brilliant shades to wool. One dye with an N-chloro-acetamidomethyl substituent demonstrated fiber-reactive properties (Gale, Lin, & Wilshire, 1977).

Crystal Structure and Cation Binding

A phthalide-fused indoline derivative synthesized from 5-Chloro-1,3,3-trimethyl-2-methyleneindoline showed selective and sensitive binding for Sn2+ ions among various metal cations. The binding constant was determined to be 1.07×10^4 M^−1 (Wong, Latip, Hassan, & Hasbullah, 2018).

Substituted 2-methyleneindolines Synthesis

The addition products of dialkylphosphites and 1,3,3-trimethyl-2-methyleneindoline have been utilized to synthesize indolium salts and their derivatives. These compounds can be further modified to produce 5-substituted 2-methyl- and 2-methyleneindolines (Tolmachev, Mitrokhin, Tolmacheva, & Kharchenko, 1993).

Heterocyclic Compound Synthesis

A study developed a synthesis method for 5-(isoquinol-l-yl)- and 5-(quinol-2-yl)-1,3,3-trimethyl-2-methyleneindolines. This method involved hetarylation of 1,2,3,3-tetramethylindoline with isoquinoline and quinoline, followed by oxidation and aromatization to produce 5-benzopyridyl-substituted 2-methylene-indolines (Tolmachev, Babichenko, Chmilenko, & Sheinkman, 1989).

Crystal Structure and DFT Study

The coupling reaction of 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid under solvent-free microwave irradiation resulted in a compound analyzed using Hirshfeld surface and two-dimensional fingerprint plots. This study provided insights into the crystal structure and the properties of short intermolecular interactions and π-π stacking (Sapari et al., 2019).

Conformational Analysis

Carbonyl derivatives of 1,3,3-trimethyl-2-methyleneindoline were analyzed for their preferred conformations using PMR spectroscopy. This study provided valuable information about the structures and bonding orientations in these compounds (Zemlyanoi, Mushkalo, Kornilov, Boldeskul, & Dekhtyar, 1983).

Heterocyclizations with Indole

The reactions of 3,6-bis(3,5-dimethyl-4-R-pyrazol-1-yl)-1,2,4,5-tetrazines with 1,3,3-trimethyl-2-methyleneindoline resulted in pyridazines as products. This study highlighted the potential of 1,3,3-trimethyl-2-methyleneindoline in synthesizing heterocyclic compounds (Rusinov et al., 2011).

Safety And Hazards

5-Chloro-1,3,3-trimethyl-2-methyleneindoline is considered hazardous . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

5-chloro-1,3,3-trimethyl-2-methylideneindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14ClN/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4/h5-7H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMXGJJMPKAYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)N(C2=C1C=C(C=C2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218844
Record name 5-Chloro-1,3,3-trimethyl-2-methyleneindoline
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Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,3,3-trimethyl-2-methyleneindoline

CAS RN

6872-17-9
Record name 5-Chloro-2-methylene-1,3,3-trimethylindoline
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Record name 5-Chloro-1,3,3-trimethyl-2-methyleneindoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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